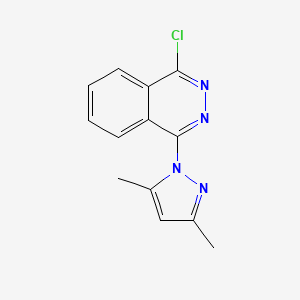

![molecular formula C18H23NO3S B2501420 2-(4-乙氧基苯基)-N-{2-[5-(1-羟乙基)噻吩-2-基]乙基}乙酰胺 CAS No. 2097935-06-1](/img/structure/B2501420.png)

2-(4-乙氧基苯基)-N-{2-[5-(1-羟乙基)噻吩-2-基]乙基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide" is a structurally complex molecule that may have potential applications in various fields, including pharmacology and flavoring. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help us infer some aspects of its chemistry and potential uses.

Synthesis Analysis

The synthesis of related acetamide compounds typically involves the reaction of an acetic acid derivative with an amine. For instance, the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was achieved by reacting ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in the presence of lutidine and TBTU in dry dichloromethane . This suggests that the synthesis of our target compound might also involve similar reagents and conditions, with the appropriate substitutions for the ethoxy and thiophen-2-yl groups.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of an amide functional group, which can engage in hydrogen bonding and influence the compound's physical properties and reactivity. The crystal structure of a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, exhibits intermolecular hydrogen bonds and intramolecular interactions, which are crucial for the stability and conformation of the molecule . These interactions are likely to be present in the target compound as well, affecting its molecular conformation and properties.

Chemical Reactions Analysis

Acetamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group. The amide bond can undergo hydrolysis, aminolysis, and other nucleophilic substitutions, which can be utilized to modify the structure or to attach the compound to other molecules. The flavoring substance discussed in one of the papers, although not the same as our target compound, is not intended to be used in beverages where it can be subject to phototransformation , indicating that similar compounds might also be sensitive to light and could undergo chemical changes upon exposure.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The presence of substituents like the ethoxy and thiophen-2-yl groups in our target compound would affect its polarity, solubility, and melting point. The related compound used as a flavoring substance has been evaluated for safety and shows no adverse effects at certain doses, suggesting that our compound might also have a favorable safety profile if structurally similar . The opioid agonist properties of another related compound indicate potential biological activity, which could be explored for the target compound as well .

科学研究应用

肝微粒体中的代谢

一项关于氯乙酰胺类除草剂的比较代谢研究,包括与2-(4-乙氧基苯基)-N-{2-[5-(1-羟乙基)噻吩-2-基]乙基}乙酰胺在结构上相关的化合物,在人类和大鼠肝微粒体中揭示了对它们代谢途径的重要见解。这些用于农业生产的除草剂经历复杂的代谢激活,可能涉及导致DNA反应性产物的途径。大鼠肝微粒体显示出与人类肝微粒体不同的代谢速率,强调了不同物种在除草剂代谢中的重要性。这项研究揭示了氯乙酰胺类除草剂的生物转化过程及其对人类健康和安全的潜在影响(Coleman et al., 2000)。

抗疟药物的化学选择性乙酰化

对2-氨基酚进行化学选择性的单乙酰化,得到N-(2-羟基苯基)乙酰胺,这是与合成抗疟药物相关的反应,突显了酶催化在制药生产中的重要性。利用Novozym 435作为催化剂优化的这一过程展示了在药物中间体合成中特定化学修饰的潜力。这些进展有助于开发高效和可持续的药物合成方法,可能影响抗疟药物和其他治疗剂的生产(Magadum & Yadav, 2018)。

抗糖尿病活性的抑制剂

对2-(4-甲氧基苯基)乙基]乙酰胺衍生物的研究探讨了它们作为蛋白酪氨酸磷酸酶1B (PTP1B) 抑制剂的潜力,这是抗糖尿病治疗中的一个靶点。这些化合物的合成和评估显示出不同水平的抑制活性,表明化学衍生物在调节与糖尿病管理相关的酶活性方面的作用。结构修饰与生物活性之间的相关性强调了化学设计在开发新的治疗剂中的重要性(Saxena et al., 2009)。

土壤接受和除草剂活性

一项关于氯乙酰胺类除草剂的土壤接受和活性的研究,与所讨论的化学结构密切相关,强调了化学应用在农业中的环境方面。关于土壤性质如何影响这些除草剂的吸附、迁移和效果的研究结果可以指导更安全和更有效的使用实践。了解化学物质与土壤之间的相互作用有助于减少环境影响,同时保持农业生产力(Banks & Robinson, 1986)。

属性

IUPAC Name |

2-(4-ethoxyphenyl)-N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3S/c1-3-22-15-6-4-14(5-7-15)12-18(21)19-11-10-16-8-9-17(23-16)13(2)20/h4-9,13,20H,3,10-12H2,1-2H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COHCZTSOCXERPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC(=O)NCCC2=CC=C(S2)C(C)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-ethoxyphenyl)-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

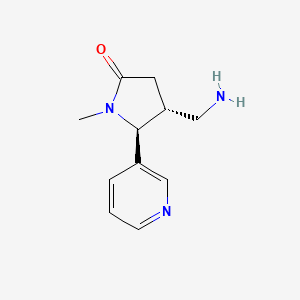

![tert-Butyl (1R*,4R*)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate](/img/structure/B2501337.png)

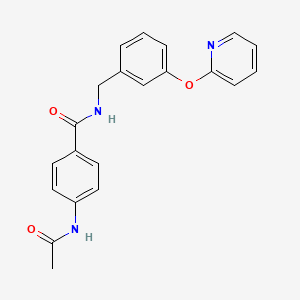

![Benzyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate](/img/structure/B2501340.png)

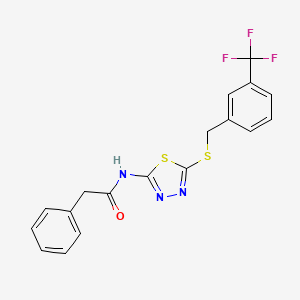

![N-butyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2501343.png)

![3-methyl-N-(4-methyl-1,3-thiazol-2-yl)-6-(3-nitrophenyl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2501350.png)

![2-(4-Methylphenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2501352.png)

![N-[2-(4-bromophenoxy)ethyl]acetamide](/img/structure/B2501355.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)